molecular formula C22H21ClN2O B10885110 [4-(4-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(4-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10885110
M. Wt: 364.9 g/mol
InChI Key: LNDOWNLECGMYSE-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE:

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the naphthylmethanone moiety, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a modulator of certain biological pathways, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may act on specific molecular targets, offering new avenues for the treatment of various diseases .

Industry: In the industrial sector, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)piperazine: This compound shares the piperazine and chlorobenzyl moieties but lacks the naphthylmethanone group.

    4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound has a similar piperazine structure but with different substituents.

Uniqueness: The uniqueness of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE lies in its combination of the piperazine ring with both a chlorobenzyl and a naphthylmethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H21ClN2O/c23-19-10-8-17(9-11-19)16-24-12-14-25(15-13-24)22(26)21-7-3-5-18-4-1-2-6-20(18)21/h1-11H,12-16H2

InChI Key

LNDOWNLECGMYSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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